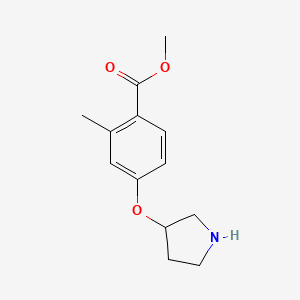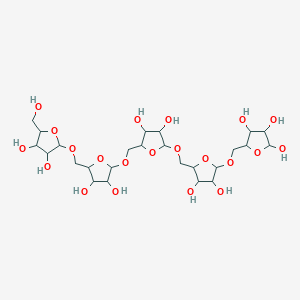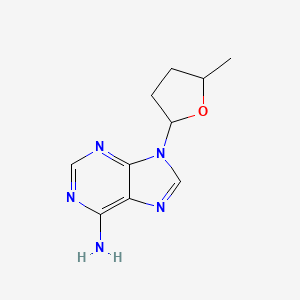
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN·HCl It is a derivative of phenylethylamine, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluoroacetophenone.
Reduction: The ketone group of 2,6-dichloro-3-fluoroacetophenone is reduced to form 1-(2,6-dichloro-3-fluorophenyl)ethanol. This reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Amination: The hydroxyl group of 1-(2,6-dichloro-3-fluorophenyl)ethanol is then converted to an amine group through a reaction with ammonia or an amine source, resulting in 1-(2,6-dichloro-3-fluorophenyl)ethylamine.
Hydrochloride Formation: Finally, the free base 1-(2,6-dichloro-3-fluorophenyl)ethylamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanamine
Uniqueness
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C8H9Cl3FN |
|---|---|
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H |
Clave InChI |
XWNBPWSCZGITLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)





![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
